molecular formula C15H19AsN2O3 B14648086 3-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid CAS No. 54010-99-0

3-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid

Cat. No.: B14648086
CAS No.: 54010-99-0
M. Wt: 350.24 g/mol
InChI Key: UQDMUEHTUWGXMW-UHFFFAOYSA-N
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Description

3-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid is a complex organic compound that contains both an arylamine and an organoarsenic group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Ethyl-(2-methylphenyl)arsanyl]aniline typically involves the reaction of 3-ethylaniline with an organoarsenic reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, followed by their reaction to form the final product. The process is designed to be efficient and scalable, with considerations for cost, safety, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[Ethyl-(2-methylphenyl)arsanyl]aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic oxides and other by-products.

    Reduction: Reduction reactions can convert the arsenic group to a lower oxidation state.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield arsenic oxides, while nitration can introduce nitro groups onto the aromatic ring.

Scientific Research Applications

3-[Ethyl-(2-methylphenyl)arsanyl]aniline has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[Ethyl-(2-methylphenyl)arsanyl]aniline involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other organoarsenic compounds, such as:

    Arsenic trioxide: Used in medicine for the treatment of certain types of cancer.

    Roxarsone: An organoarsenic compound used as a feed additive in poultry farming.

Uniqueness

3-[Ethyl-(2-methylphenyl)arsanyl]aniline is unique due to its specific structure, which combines an arylamine with an organoarsenic group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

54010-99-0

Molecular Formula

C15H19AsN2O3

Molecular Weight

350.24 g/mol

IUPAC Name

3-[ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid

InChI

InChI=1S/C15H18AsN.HNO3/c1-3-16(13-8-6-9-14(17)11-13)15-10-5-4-7-12(15)2;2-1(3)4/h4-11H,3,17H2,1-2H3;(H,2,3,4)

InChI Key

UQDMUEHTUWGXMW-UHFFFAOYSA-N

Canonical SMILES

CC[As](C1=CC=CC(=C1)N)C2=CC=CC=C2C.[N+](=O)(O)[O-]

Origin of Product

United States

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